molecular formula C8H9BrN2O2 B13660674 2-Bromo-4-methoxybenzohydrazide

2-Bromo-4-methoxybenzohydrazide

Cat. No.: B13660674
M. Wt: 245.07 g/mol
InChI Key: FPZIBQATTLPFKJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxybenzohydrazide typically involves the reaction of 2-bromo-4-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out in an alcoholic medium, often ethanol, under reflux conditions. The general reaction scheme is as follows:

    Starting Material: 2-Bromo-4-methoxybenzoic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol

    Conditions: Reflux

The reaction proceeds with the formation of the hydrazide derivative, which can be purified by recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazide group can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

    Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.

    Oxidation/Reduction: Various oxidizing or reducing agents can be employed depending on the desired transformation.

Major Products:

    Schiff Bases: Formed by condensation with aldehydes or ketones.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxybenzohydrazide depends on its specific application. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways can vary, but common mechanisms include:

Comparison with Similar Compounds

2-Bromo-4-methoxybenzohydrazide can be compared with other benzohydrazide derivatives:

Uniqueness: The presence of both bromine and methoxy substituents in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming diverse derivatives.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-bromo-4-methoxybenzohydrazide

InChI

InChI=1S/C8H9BrN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

FPZIBQATTLPFKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN)Br

Origin of Product

United States

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